Nibroxane
Overview
Description
- It is commonly used to relieve pain, reduce inflammation, and manage fever.
- Conditions treated with Naproxen include arthritis, ankylosing spondylitis, tendinitis, bursitis, gout, and menstrual cramps .
Naproxen: (chemical formula: CHO) is a .
Preparation Methods
Synthetic Routes: Naproxen can be synthesized through various methods, including acylation of 2-naphthol with propionic anhydride.
Reaction Conditions: The reaction typically occurs under acidic conditions.
Industrial Production: Industrial-scale production involves optimization of reaction parameters and purification steps.
Chemical Reactions Analysis
Reactions: Naproxen undergoes various reactions, such as esterification, hydrolysis, and decarboxylation.
Common Reagents: Propionic anhydride, sulfuric acid, and sodium hydroxide are commonly used.
Major Products: The main product is Naproxen itself, which inhibits prostaglandin synthesis.
Scientific Research Applications
Chemistry: Naproxen is used in organic synthesis and as a model compound for studying carboxylic acids.
Biology: It may have anti-inflammatory effects in cellular pathways.
Medicine: Naproxen is widely prescribed for pain relief and inflammation management.
Industry: It has applications in pharmaceuticals and drug formulations.
Mechanism of Action
- Naproxen inhibits cyclooxygenase (COX) enzymes, reducing prostaglandin production.
- It primarily targets COX-1 and COX-2, affecting inflammation and pain pathways.
Comparison with Similar Compounds
- Naproxen is similar to other NSAIDs like aspirin and indomethacin.
- Its uniqueness lies in its balanced COX-1 and COX-2 inhibition, making it suitable for various conditions.
Properties
CAS No. |
53983-00-9 |
---|---|
Molecular Formula |
C5H8BrNO4 |
Molecular Weight |
226.03 g/mol |
IUPAC Name |
5-bromo-2-methyl-5-nitro-1,3-dioxane |
InChI |
InChI=1S/C5H8BrNO4/c1-4-10-2-5(6,3-11-4)7(8)9/h4H,2-3H2,1H3 |
InChI Key |
VFBSFSGHILWWIJ-UHFFFAOYSA-N |
SMILES |
CC1OCC(CO1)([N+](=O)[O-])Br |
Canonical SMILES |
CC1OCC(CO1)([N+](=O)[O-])Br |
Appearance |
Solid powder |
Key on ui other cas no. |
53983-00-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
5-bromo-2-methyl-5-nitro-3-dioxane 5-bromo-2-methyl-5-nitro-m-dioxane nibroxane |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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